molecular formula C8H10O2 B1474433 1,3-Dimethoxybenzene-2,4,5,6-d4 CAS No. 362049-44-3

1,3-Dimethoxybenzene-2,4,5,6-d4

Cat. No. B1474433
Key on ui cas rn: 362049-44-3
M. Wt: 142.19 g/mol
InChI Key: DPZNOMCNRMUKPS-LNFUJOGGSA-N
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Patent
US04399078

Procedure details

To a room temperature solution of 0.24 moles DMR in 55 ml hexane is added dropwise over a 45 minute period a solution of 0.2 mole of the complex solution of Example 1. After stirring 18 hours, the resulting yellow to orange colored mixture of DMPL is slowly drained into a slurry of 80 ml hexane, 70 ml toluene, and approximately 600 g dry ice (large excess of CO2). The carbonylation is continued at approximately -50° C. or 12 hours, then gradually allowed to warm to room temperature. The tan colored mixture of lithium 2,6-dimethoxybenzoate is slowly quenched by pouring into 400 ml of tap water. The resulting mixture is stirred with a magnetic stirrer for 30 minutes. The pale yellow aqueous layer is separated and decolorized with 1 g activated charcoal. The nearly colorless solution is acidified (Ph~1) with 6 N HCl to cause precipitation of DMBA. The crystalline product is filtered and dried. Then the melting point is determined followed by calculation of percent yield based on moles of the complex of Example 1 used. Analysis of the yield of 2,6-dimethoxyphenyllithium resulting from the metalation step is determined by proton NMR. Using this method, a sample of the mixture resulting from the reaction of complex metalating agent and 1,3-dimethoxybenzene is quenched with deuterium oxide. The proton NMR spectrum reveals greater than 95%±5% deuterium incorporation.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
complex
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
complex
Quantity
0.2 mol
Type
reactant
Reaction Step Six
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
55 mL
Type
solvent
Reaction Step Six
Quantity
80 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.C(=O)=O.[CH3:11][O:12][C:13]1[CH:21]=[CH:20][CH:19]=[C:18]([O:22][CH3:23])[C:14]=1C([O-])=O.[Li+].COC1C=CC=C(OC)C=1[Li]>CCCCCC>[CH3:11][O:12][C:13]1[CH:21]=[CH:20][CH:19]=[C:18]([O:22][CH3:23])[CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
70 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
600 g
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)[O-])C(=CC=C1)OC.[Li+]
Step Four
Name
complex
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=CC=C1)OC)[Li]
Step Six
Name
complex
Quantity
0.2 mol
Type
reactant
Smiles
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
55 mL
Type
solvent
Smiles
CCCCCC
Step Seven
Name
Quantity
80 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the resulting yellow to orange colored mixture of DMPL
WAIT
Type
WAIT
Details
The carbonylation is continued at approximately -50° C. or 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
is slowly quenched
ADDITION
Type
ADDITION
Details
by pouring into 400 ml of tap water
STIRRING
Type
STIRRING
Details
The resulting mixture is stirred with a magnetic stirrer for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The pale yellow aqueous layer is separated
CUSTOM
Type
CUSTOM
Details
precipitation of DMBA
FILTRATION
Type
FILTRATION
Details
The crystalline product is filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04399078

Procedure details

To a room temperature solution of 0.24 moles DMR in 55 ml hexane is added dropwise over a 45 minute period a solution of 0.2 mole of the complex solution of Example 1. After stirring 18 hours, the resulting yellow to orange colored mixture of DMPL is slowly drained into a slurry of 80 ml hexane, 70 ml toluene, and approximately 600 g dry ice (large excess of CO2). The carbonylation is continued at approximately -50° C. or 12 hours, then gradually allowed to warm to room temperature. The tan colored mixture of lithium 2,6-dimethoxybenzoate is slowly quenched by pouring into 400 ml of tap water. The resulting mixture is stirred with a magnetic stirrer for 30 minutes. The pale yellow aqueous layer is separated and decolorized with 1 g activated charcoal. The nearly colorless solution is acidified (Ph~1) with 6 N HCl to cause precipitation of DMBA. The crystalline product is filtered and dried. Then the melting point is determined followed by calculation of percent yield based on moles of the complex of Example 1 used. Analysis of the yield of 2,6-dimethoxyphenyllithium resulting from the metalation step is determined by proton NMR. Using this method, a sample of the mixture resulting from the reaction of complex metalating agent and 1,3-dimethoxybenzene is quenched with deuterium oxide. The proton NMR spectrum reveals greater than 95%±5% deuterium incorporation.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
complex
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
complex
Quantity
0.2 mol
Type
reactant
Reaction Step Six
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
55 mL
Type
solvent
Reaction Step Six
Quantity
80 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.C(=O)=O.[CH3:11][O:12][C:13]1[CH:21]=[CH:20][CH:19]=[C:18]([O:22][CH3:23])[C:14]=1C([O-])=O.[Li+].COC1C=CC=C(OC)C=1[Li]>CCCCCC>[CH3:11][O:12][C:13]1[CH:21]=[CH:20][CH:19]=[C:18]([O:22][CH3:23])[CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
70 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
600 g
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)[O-])C(=CC=C1)OC.[Li+]
Step Four
Name
complex
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=CC=C1)OC)[Li]
Step Six
Name
complex
Quantity
0.2 mol
Type
reactant
Smiles
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
55 mL
Type
solvent
Smiles
CCCCCC
Step Seven
Name
Quantity
80 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the resulting yellow to orange colored mixture of DMPL
WAIT
Type
WAIT
Details
The carbonylation is continued at approximately -50° C. or 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
is slowly quenched
ADDITION
Type
ADDITION
Details
by pouring into 400 ml of tap water
STIRRING
Type
STIRRING
Details
The resulting mixture is stirred with a magnetic stirrer for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The pale yellow aqueous layer is separated
CUSTOM
Type
CUSTOM
Details
precipitation of DMBA
FILTRATION
Type
FILTRATION
Details
The crystalline product is filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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